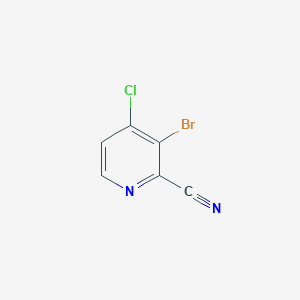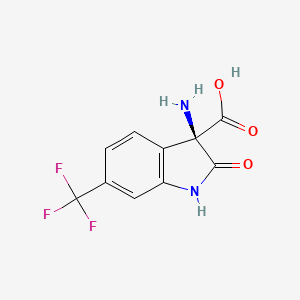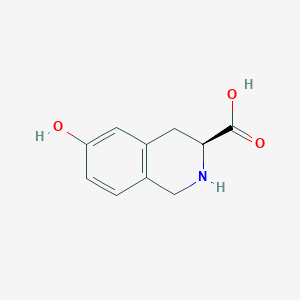
3-Bromo-4-chloropicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloropicolinonitrile is an organic compound with the molecular formula C6H2BrClN2 It is a derivative of picolinonitrile, featuring both bromine and chlorine substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-chloropicolinonitrile involves the reaction of 3-amino-5-bromopicolinonitrile with sodium nitrite in the presence of hydrochloric acid and water at low temperatures (0-5°C). The reaction mixture is then treated with copper powder and refluxed, followed by extraction and purification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-chloropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium nitrite and hydrochloric acid are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Applications De Recherche Scientifique
3-Bromo-4-chloropicolinonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Research: The compound is investigated for its potential use in drug discovery and development.
Agricultural Chemistry: It is studied for its potential use in developing new agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-chloropicolinonitrile involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-chloropicolinonitrile: Similar in structure but with different substitution positions.
3-Bromo-2-chloropicolinonitrile: Another isomer with different reactivity.
Bromoxynil: A related compound used as a herbicide.
Uniqueness
3-Bromo-4-chloropicolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C6H2BrClN2 |
|---|---|
Poids moléculaire |
217.45 g/mol |
Nom IUPAC |
3-bromo-4-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |
Clé InChI |
HKVCHPGGYRZTJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1Cl)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)





![5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine](/img/structure/B13904516.png)




![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
platinum(II)](/img/structure/B13904557.png)

